Product packaging for Dimethyl biphenyl-3,3'-dicarboxylate(Cat. No.:CAS No. 1751-97-9)

Dimethyl biphenyl-3,3'-dicarboxylate

Cat. No.: B167576
CAS No.: 1751-97-9
M. Wt: 270.28 g/mol
InChI Key: BCRVAPBPPFMTNB-UHFFFAOYSA-N
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Description

Dimethyl biphenyl-3,3'-dicarboxylate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B167576 Dimethyl biphenyl-3,3'-dicarboxylate CAS No. 1751-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVAPBPPFMTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295824
Record name dimethyl biphenyl-3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1751-97-9
Record name 1751-97-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl biphenyl-3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Overview of Dimethyl Biphenyl 3,3 Dicarboxylate

Dimethyl biphenyl-3,3'-dicarboxylate belongs to the broader family of biphenyl (B1667301) dicarboxylates, which are aromatic compounds characterized by two phenyl rings linked by a single bond, with two carboxylate groups attached. The specific arrangement of these functional groups significantly influences the molecule's properties and applications.

Below are the key identification and property details for this compound:

PropertyValue
CAS Number 1751-97-9 rsc.org
Molecular Formula C16H14O4 nih.gov
Molecular Weight 270.28 g/mol nih.gov
IUPAC Name dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate nih.gov

Biphenyl dicarboxylates are a significant class of compounds in organic and materials chemistry. Their rigid biphenyl core provides a robust and thermally stable scaffold, while the dicarboxylate groups offer versatile coordination sites for the construction of larger molecular architectures. The positional isomerism of the carboxylate groups (e.g., 2,2'-, 3,3'-, and 4,4'-) plays a crucial role in determining the geometry and properties of the resulting materials.

The esterification of the carboxylic acid groups to form This compound modifies the hydrogen bonding capabilities of the molecule, thereby altering its self-assembly behavior and solubility in organic solvents. While the diester can no longer form the strong hydrogen-bonded chains seen in the diacid, the fundamental bent geometry dictated by the 3,3'-substitution pattern is retained. This "bent" or "V-shaped" geometry is a key characteristic that distinguishes it from its linear 4,4'-isomer and the more sterically hindered 2,2'-isomer.

The structural characteristics of related biphenyl dicarboxylates, such as dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate, have been studied, revealing a twisted biphenyl moiety with a dihedral angle of 29.11 (10)°. nih.gov This further underscores the non-planar nature of 3,3'-disubstituted biphenyl systems.

The academic interest in this compound and its parent diacid primarily lies in their application as building blocks, or "linkers," for the synthesis of coordination polymers and metal-organic frameworks (MOFs). acs.org The specific geometry of the 3,3'-disubstitution pattern makes it a valuable component for creating complex, non-linear network structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The dicarboxylate functionality can coordinate with metal ions to form extended one-, two-, or three-dimensional networks. The bent nature of the biphenyl-3,3'-dicarboxylate linker can lead to the formation of porous materials with interesting topologies and potential applications in:

Gas storage and separation: The pores within the MOF structure can be tailored to selectively adsorb certain gases.

Catalysis: The metal centers and the organic linkers can both act as catalytic sites.

Sensing: The framework can be designed to change its properties (e.g., luminescence) in the presence of specific molecules.

Research in this area often involves the hydrothermal or solvothermal synthesis of coordination polymers using the corresponding dicarboxylic acid and various metal salts. acs.org While much of the published research focuses on the diacid, the diester, this compound, can be used as a starting material for the in-situ generation of the linker under certain reaction conditions or in the synthesis of other derivatives.

A comparative study of different biphenyl dicarboxylate isomers highlights the importance of the substituent positions. For instance, a study on the thermochemistry of biphenylcarboxylic and dicarboxylic acids indicated that acids with ortho-COOH groups are generally less stable than their meta or para isomers. nih.gov

While extensive research is available for the 4,4'-isomer, particularly in the context of liquid crystals and polymers, and the parent biphenyl-3,3'-dicarboxylic acid as a linker, specific detailed studies focusing solely on the synthesis, characterization, and application of This compound are less prevalent in the scientific literature. This suggests that while it is a recognized chemical entity, its full potential as a molecular building block may still be an area ripe for further academic exploration.

Synthetic Methodologies for Dimethyl Biphenyl 3,3 Dicarboxylate and Its Precursors

Direct Esterification Approaches

Direct esterification of biphenyl-3,3'-dicarboxylic acid represents the most straightforward route to dimethyl biphenyl-3,3'-dicarboxylate. This method typically involves reacting the dicarboxylic acid with an excess of methanol in the presence of an acid catalyst. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comcerritos.edu

The reaction is an equilibrium process, and to drive it towards the formation of the diester, a large excess of methanol is often employed, which also serves as the solvent. masterorganicchemistry.comchemistrysteps.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product.

Table 1: Reaction Conditions for Fischer-Speier Esterification

ReactantReagentCatalystSolventConditions
Biphenyl-3,3'-dicarboxylic acidMethanolH₂SO₄ or HClMethanol (excess)Reflux

Synthesis via Biphenyl-3,3'-dicarboxylic Acid Intermediates

The synthesis of this compound is often preceded by the formation of its precursor, biphenyl-3,3'-dicarboxylic acid. Several methods are available for the synthesis of this key intermediate.

A prominent industrial method for synthesizing biphenyl-3,3'-dicarboxylic acid involves the liquid-phase oxidation of 3,3'-dimethylbiphenyl. google.com This process typically employs a cobalt-bromide catalyst system in an acetic acid solvent under high temperature and pressure, with air or pure oxygen as the oxidant. osti.govresearchgate.net The catalyst system, often a mixture of cobalt (II) acetate and sodium bromide, facilitates the oxidation of the methyl groups to carboxylic acid functionalities.

The general reaction scheme is as follows: 3,3'-Dimethylbiphenyl + O₂ --(Co/Br catalyst, Acetic Acid)--> Biphenyl-3,3'-dicarboxylic acid + H₂O

The reaction conditions are crucial for achieving high yields and selectivity, minimizing the formation of by-products.

Carboxylation reactions provide a direct route to introduce carboxylic acid groups onto a biphenyl (B1667301) scaffold. One such approach involves the use of organometallic reagents. For instance, 3,3'-dibromobiphenyl can be converted into a di-Grignard reagent by reacting with magnesium metal. This di-Grignard reagent can then be treated with carbon dioxide (dry ice) to yield biphenyl-3,3'-dicarboxylic acid after acidic workup.

Alternatively, a di-lithio species can be generated from 3,3'-dibromobiphenyl via lithium-halogen exchange with an organolithium reagent like n-butyllithium. Subsequent reaction with carbon dioxide affords the desired dicarboxylic acid.

A multi-step synthesis beginning with the nitration of biphenyl can also lead to biphenyl-3,3'-dicarboxylic acid. The first step is the dinitration of biphenyl to produce 3,3'-dinitrobiphenyl. prepchem.comgoogle.com This is typically achieved using a mixture of nitric acid and sulfuric acid.

The resulting 3,3'-dinitrobiphenyl is then reduced to 3,3'-diaminobiphenyl. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation. nih.gov

The 3,3'-diaminobiphenyl is subsequently subjected to a Sandmeyer reaction. synarchive.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This involves diazotization of the diamine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form a bis(diazonium) salt. Treatment of this salt with copper(I) cyanide introduces cyano groups, yielding biphenyl-3,3'-dicarbonitrile.

Finally, the dinitrile is hydrolyzed under acidic or basic conditions to afford biphenyl-3,3'-dicarboxylic acid, which can then be esterified as described in section 2.1.

Ullmann Coupling Strategies for Biphenyl Scaffolds

The Ullmann reaction is a powerful tool for the construction of biaryl compounds through the copper-catalyzed coupling of aryl halides. nih.govorganic-chemistry.orgmdpi.comresearchgate.net To synthesize the biphenyl-3,3'-dicarboxylate scaffold, a 3-halobenzoic acid derivative can be subjected to Ullmann coupling. For instance, the self-coupling of methyl 3-bromobenzoate in the presence of a copper catalyst at elevated temperatures can directly yield this compound. tcichemicals.com

Table 2: Ullmann Coupling for this compound

Starting MaterialCatalystConditionsProduct
Methyl 3-bromobenzoateCopper powder or Copper(I) saltsHigh temperature (e.g., >200 °C)This compound

Modifications of the classical Ullmann reaction, such as the use of ligands and alternative copper sources, have been developed to improve yields and reaction conditions. nih.govnih.govcore.ac.ukresearchgate.netorganic-chemistry.orgnih.gov

Friedel-Crafts Acetylation and Subsequent Functionalization for Biphenyl Derivatives

The Friedel-Crafts acylation provides another versatile route to functionalized biphenyl derivatives that can be converted to the target compound. study.comcore.ac.ukberkeley.eduwikipedia.orgresearchgate.net Biphenyl can undergo diacetylation to form diacetylbiphenyl isomers. The position of acetylation is influenced by the directing effects of the phenyl group, with the para-position (4 and 4' positions) being highly favored. study.com However, under certain conditions, other isomers, including the 3,3'-diacetylbiphenyl, can be formed.

A more controlled approach involves the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl. core.ac.uk This reaction yields 4,4'-diacetyl-3,3'-dimethylbiphenyl as the major product.

The resulting diacetylbiphenyl can then be oxidized to biphenyl-3,3'-dicarboxylic acid. A common method for this transformation is the haloform reaction, which involves treating the methyl ketone with a hypohalite solution (e.g., sodium hypobromite or sodium hypochlorite). google.com The methyl groups of the acetyl functions are converted to chloroform, bromoform, or iodoform, and the remaining carbonyl groups are oxidized to carboxylates. Subsequent acidification yields the dicarboxylic acid, which can then be esterified.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon bonds, providing a versatile strategy for synthesizing symmetrical and unsymmetrical biaryl compounds like the biphenyl-3,3'-dicarboxylate backbone. gre.ac.uk

The Suzuki-Miyaura coupling reaction is a cornerstone of biaryl synthesis. gre.ac.uk This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. gre.ac.ukresearchgate.net For the synthesis of a precursor to this compound, this would involve the coupling of a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) with a 3-(alkoxycarbonyl)phenylboronic acid. The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents. researchgate.net

Numerous catalytic systems have been developed to optimize the Suzuki-Miyaura reaction, enhancing yield and applicability. For instance, catalysts derived from new biarylarsine ligands have been developed for Suzuki-Miyaura cross-coupling to construct the biaryl framework. rsc.org The choice of catalyst, base, and solvent can be crucial for the reaction's success, especially when dealing with substrates that have functional groups like esters. Research has demonstrated that Suzuki cross-coupling can be successfully carried out on unprotected carboxylic acids, provided a phase-transfer catalyst is present. scirp.org

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods are also effective for biphenyl synthesis. The Stille cross-coupling, which pairs an organotin reagent with an organic halide, is another significant reaction for forming C-C bonds and is noted for the mild nature of organotin compounds and their tolerance for numerous functional groups. rsc.org The Negishi cross-coupling utilizes an organozinc reagent with an aryl halide, often catalyzed by nickel or palladium, to afford biphenyls in good yields. rsc.org These alternatives offer additional options for chemists when designing synthetic routes to complex biphenyl derivatives.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Biphenyl Synthesis
Catalyst SystemCoupling PartnersKey FeaturesTypical Yield
Pd/C in aqueous methanolAryl halide, Arylboronic acidImproved yield, low residual palladium levels. tandfonline.comHigh
Water-soluble fullerene-supported PdCl₂ nanocatalystBromobenzoic acid, Arylboronic acidOperates at room temperature in water; catalyst is recyclable. researchgate.net>90% researchgate.net
Palladium catalyst with phase-transfer catalyst (PTC)Halobenzoic acid, Arylboronic acidEssential for biphasic reactions with unprotected carboxylic acids. scirp.orgHigh scirp.org
Tetrakis(triphenylphosphine)palladium(0)Bromophenyl derivative, Substituted boronic acidsStandard, widely used catalyst for Suzuki-Miyaura reactions. ajgreenchem.comGood ajgreenchem.com

Green Chemistry Principles in Synthesis of Biphenyl Carboxylates

The application of green chemistry principles to the synthesis of biphenyl carboxylates aims to reduce the environmental impact of chemical manufacturing. unibo.it This involves developing processes that are more efficient, use less hazardous materials, and generate less waste. Key areas of focus include the use of renewable raw materials and the selection of sustainable catalysts and reaction conditions. tandfonline.comunibo.it

Traditionally, the building blocks for aromatic compounds like biphenyls are derived from petroleum. australiansciencejournals.com Green chemistry seeks to replace these fossil fuel-based feedstocks with renewable alternatives derived from biomass. australiansciencejournals.comgreenchemistry-toolkit.org Lignocellulose, a major component of plant cell walls, is a rich, renewable source of aromatic compounds. greenchemistry-toolkit.org

One innovative approach involves the synthesis of biphenyl dicarboxylates from precursors derived from furans, which can be produced from carbohydrates found in biomass. nsf.gov For example, dimethyl biphenyl-4,4'-dicarboxylate has been synthesized from dimethyl 2,2'-bifuran-5,5'-dicarboxylate via a Diels-Alder reaction with ethene. nsf.gov This method bypasses the traditional multi-step processes that often involve oxidation of methyl groups on a pre-formed biphenyl core. nsf.govacs.org Another strategy demonstrates the scalable synthesis of dimethyl biphenyl-4,4′-dicarboxylate from 4,4′-dimethylbiphenyl that is sourced from bio-derived 2-methylfuran. acs.org Although these examples produce the 4,4'-isomer, the underlying principles demonstrate a viable pathway for producing other isomers, like the 3,3'-dicarboxylate, from renewable resources.

The transition to bio-based feedstocks is a critical step towards a more sustainable chemical industry, reducing reliance on finite petrochemical resources. nrel.gov

The choice of catalyst is pivotal in green synthesis. An ideal sustainable catalyst is highly efficient, selective, reusable, and operates under mild conditions, preferably in environmentally benign solvents like water. tandfonline.comnih.gov

For the synthesis of biphenyl carboxylates, significant progress has been made in developing greener catalytic systems for cross-coupling reactions. Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com An example is the use of palladium nanoparticles supported on COOH-modified graphene for Suzuki-Miyaura reactions, which serves as a reusable alternative to homogeneous palladium complexes. mdpi.com

Furthermore, the development of catalysts that are effective in water is a major goal of green chemistry. tandfonline.comnih.gov Water is a non-toxic, non-flammable, and inexpensive solvent. Researchers have developed water-soluble catalysts, such as a fullerene-supported PdCl₂ nanocatalyst, that facilitate Suzuki-Miyaura coupling of bromobenzoic acids in pure water at room temperature with high yields. researchgate.net Similarly, using a simple Pd/C catalyst in an aqueous methanol solution has been shown to be effective for large-scale synthesis, resulting in high yields and low levels of palladium contamination in the final product. tandfonline.com These advancements in catalyst design are crucial for developing more sustainable manufacturing processes for this compound and related compounds.

Table 2: Examples of Sustainable Catalysts for Biphenyl Carboxylate Synthesis
CatalystReactionSolventKey Sustainability Feature(s)
Pd nanoparticles on COOH-modified grapheneSuzuki-Miyaura CouplingOrganic SolventHeterogeneous, recyclable catalyst. mdpi.com
Fullerene-supported PdCl₂ nanocatalystSuzuki-Miyaura CouplingWaterHigh activity in water at room temperature; recyclable. researchgate.net
Pd/CSuzuki-Miyaura CouplingAqueous MethanolUse of a greener solvent system; low metal leaching. tandfonline.com
Zn(II)-based Coordination PolymerHenry Reaction (Model for C-C bond formation)VariousHeterogeneous and recyclable catalyst. nih.gov

Advanced Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For Dimethyl biphenyl-3,3'-dicarboxylate, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the biphenyl (B1667301) core and the methyl protons of the two ester groups. The aromatic region would likely display a complex series of multiplets due to the various coupling interactions between adjacent protons on the substituted benzene (B151609) rings. The six protons of the two equivalent methyl ester groups would be expected to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, reflecting their identical chemical environment and lack of adjacent protons to couple with.

Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon framework of the molecule. The spectrum for this compound would be characterized by several distinct signals:

Carbonyl Carbons: A signal in the downfield region (typically 165-175 ppm) corresponding to the carbonyl carbon of the ester functional groups.

Aromatic Carbons: A series of signals in the aromatic region (approximately 120-145 ppm). This would include signals for the carbons directly bonded to the other ring, the carbons bearing the carboxylate substituents, and the other aromatic C-H carbons.

Methyl Carbons: An upfield signal (around 50-55 ppm) corresponding to the methyl carbons of the ester groups.

Infrared (IR) Spectroscopy and Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would prominently feature absorption bands characteristic of its structure:

C=O Stretching: A strong, sharp absorption band typically appears in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the ester.

C-O Stretching: A distinct band, or set of bands, in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond stretching of the ester group.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ range, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Stretching: A signal appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) corresponds to the stretching vibrations of the C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: A signal appearing just below 3000 cm⁻¹ is attributable to the C-H stretching of the methyl groups.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy by providing a very precise measurement of its mass-to-charge ratio. For this compound (molecular formula C₁₆H₁₄O₄), HRMS would be used to confirm the exact mass of the molecular ion. This precise measurement helps to distinguish the compound from other molecules that might have the same nominal mass, thereby serving as a definitive tool for compound verification.

X-ray Crystallography for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed three-dimensional map of electron density from which the atomic positions can be determined. While specific crystal structure data for this compound is not detailed in the provided search results, analysis of a closely related isomer, Dimethyl biphenyl-4,4'-dicarboxylate, provides an illustrative example of the data obtained. researchgate.net In this related structure, the molecules occupy inversion centers, leading to a planar biphenyl system. researchgate.net The analysis reveals key structural parameters such as the crystal system, space group, and unit cell dimensions.

The following table presents representative crystallographic data for the closely related compound, Dimethyl biphenyl-4,4'-dicarboxylate, to illustrate the type of information generated from a single-crystal X-ray diffraction study. researchgate.net

ParameterValue
Empirical Formula C₁₆H₁₄O₄
Formula Weight 270.27
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 7.1358 (9) Å
b = 5.9752 (8) Å
c = 29.709 (4) Å
Volume 1266.7 (3) ų
Z (Molecules per unit cell) 4

Analysis of Crystal Packing and Intermolecular Interactions

For dimethyl biphenyl-4,4′-dicarboxylate, which is also essentially planar, the solid state represents a typical molecular crystal without classical hydrogen bonds. researchgate.net The shortest intermolecular contacts are consistent with the sum of the van der Waals radii of the involved atoms, indicating a packing structure driven by non-directional forces. researchgate.net A herringbone-like packing pattern is observed for this compound. researchgate.net

In a related twisted compound, dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate, the packing is similarly dominated by weaker van der Waals interactions. nih.gov In this structure, there are no significant stacking interactions, and the shortest H···O contacts are greater than 2.7 Å, which are too long to be considered major factors in the crystal packing. nih.gov The molecules form two-dimensional corrugated layers parallel to the ac plane. nih.gov

Interaction TypeCompoundKey Features
C—H···O Interactions Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylateShortest O···H contact is ~2.5 Å; considered to have some influence on packing. iucr.orgresearchgate.net
Van der Waals Forces Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylatePrimary forces directing the crystal packing. iucr.orgresearchgate.net
Van der Waals Forces Dimethyl biphenyl-4,4′-dicarboxylateDominant interaction; shortest contacts do not differ significantly from the sum of van der Waals radii. researchgate.net
Van der Waals Forces Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylatePacking is dominated by these interactions in the absence of stacking; O—H distances are >2.7 Å. nih.gov

Conformational Analysis of Biphenyl Linkers

The conformation of biphenyl linkers, specifically the torsion angle between the two phenyl rings, is a critical structural feature. This dihedral angle is influenced by the nature and position of substituents on the rings.

In the crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate, the molecule is centrosymmetric, with an inversion center at the midpoint of the bond connecting the two rings. researchgate.net This results in the benzene rings being coplanar, which is somewhat unexpected as a slight twist is common in biphenyl compounds. iucr.orgresearchgate.net The methyl carboxylate substituents are in a trans orientation relative to the central carbon-carbon bond. iucr.orgresearchgate.net These substituent groups are slightly rotated out of the plane of their respective benzene rings, with a dihedral angle of 18.52 (8)°. iucr.orgresearchgate.net

Conversely, other derivatives exhibit significant twisting. Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate features a biphenyl moiety twisted with a dihedral angle of 29.11 (10)°. nih.gov In this case, the carbomethoxy groups are also pushed out of the plane of the attached rings, with C—C—C—O torsion angles of -18.3 (3)° and -27.7 (3)°, a result of steric hindrance from the adjacent methoxy (B1213986) groups. nih.gov For dimethyl 2-aminobiphenyl-4,4′-dicarboxylate, the dihedral angle between the benzene rings is even larger at 44.7 (1)°. researchgate.net

CompoundBiphenyl Dihedral Angle (°)Substituent Torsion/Dihedral Angles (°)
Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate 0 (Coplanar due to symmetry) iucr.orgresearchgate.net18.52 (8) (Methyl carboxylate relative to parent ring) iucr.orgresearchgate.net
Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate 29.11 (10) nih.gov-18.3 (3) and -27.7 (3) (Carbomethoxy groups) nih.gov
Dimethyl 2-aminobiphenyl-4,4′-dicarboxylate 44.7 (1) researchgate.netMax aryl-ester torsion angle of 1.9 (2) researchgate.net

Scanning Tunneling Microscopy (STM) in Surface Adsorption Studies

While specific studies employing Scanning Tunneling Microscopy (STM) for the surface adsorption of this compound are not available in the surveyed literature, the technique is a powerful tool for investigating the structure and behavior of similar organic molecules on conductive surfaces. ucdavis.edunih.gov STM enables the real-space imaging of solid surfaces with atomic resolution, providing direct insight into how individual molecules arrange and interact with a substrate. ucdavis.edu

For aromatic molecules, STM can determine the precise adsorption site, the orientation of the molecule relative to the substrate's crystal lattice, and the formation of self-assembled monolayers. au.dk The contrast in an STM image is related to the local density of electronic states, meaning that images can sometimes reveal the internal structure of a molecule, corresponding to its molecular orbitals. au.dkaps.org For example, studies on pentacene molecules on thin insulating films have shown that STM can directly image the shapes of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. aps.org

Investigations of other molecules, such as [1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid on graphite, have used STM to characterize interfacial self-assembly behavior and how it can be modified by the introduction of guest molecules. rsc.org Such studies provide valuable information on intermolecular interactions, like hydrogen bonding, that drive the formation of ordered two-dimensional structures on a surface. rsc.org

Time-Resolved and Temperature-Programmed Infrared Reflection Absorption Spectroscopy (TR-IRAS, TP-IRAS)

Specific experimental data using Time-Resolved Infrared Reflection Absorption Spectroscopy (TR-IRAS) or Temperature-Programmed IRAS (TP-IRAS) for this compound could not be located in the reviewed literature. However, these spectroscopic techniques are highly suited for in-situ investigations of adsorbates on surfaces, particularly for understanding reaction mechanisms and surface dynamics.

IRAS is a surface-sensitive vibrational spectroscopy technique that can identify molecular species adsorbed on a reflective substrate, such as a metal single crystal. It provides information on the chemical bonding, orientation, and environment of the adsorbate.

TR-IRAS adds a temporal dimension, allowing for the monitoring of surface species as a function of time during a chemical process. For instance, polarization-modulation IRAS (PM-IRRAS) can be combined with concentration modulation to simultaneously track the dynamic changes of species on a catalytic surface and in the adjacent liquid phase. nih.gov This would be applicable to studying the kinetics of surface-catalyzed hydrolysis or modification of the ester groups in this compound.

TP-IRAS involves acquiring IRAS spectra as the substrate temperature is ramped up. This method, a variation of Temperature Programmed Desorption (TPD), provides information about the thermal stability of adsorbates, surface reactions, and the nature of different adsorption states. By monitoring changes in vibrational bands with temperature, one could determine the decomposition pathways or desorption energies of this compound on a given surface.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

While specific DFT calculations for Dimethyl biphenyl-3,3'-dicarboxylate are not extensively detailed in the literature, data from analogous compounds provide valuable insights. For instance, the crystal structure of a related compound, Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate, reveals a twisted biphenyl (B1667301) moiety with a significant dihedral angle of 29.11(10)°. nih.gov This twisting is a common characteristic of biphenyl compounds, arising from the steric hindrance between the ortho-hydrogens on the two rings. In another related molecule, Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate, the methyl carboxylate groups are rotated slightly out of the plane of their respective benzene (B151609) rings, with dihedral angles of 18.52(8)°. researchgate.net

Theoretical studies on the parent biphenyldicarboxylic acids have also been conducted. These calculations help in understanding the relative stability of different isomers, noting that acids with ortho-substituted COOH groups are generally less stable than their meta or para counterparts. rsc.org It is expected that DFT optimization of this compound would similarly yield a non-planar structure. The calculated bond lengths, bond angles, and the crucial inter-ring dihedral angle would be fundamental parameters derived from such a study.

Table 1: Selected Dihedral Angles in Related Biphenyl Derivatives

CompoundDihedral Angle (°C)
Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate29.11(10) nih.gov
Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate18.52(8) (Carboxylate group to ring) researchgate.net

This interactive table allows for the comparison of structural data from related compounds.

Analysis of Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting the energy of the lowest electronic transition. nih.gov

For this compound, the HOMO is anticipated to be primarily localized on the electron-rich biphenyl core. The LUMO, conversely, would likely be distributed over the electron-withdrawing dimethyl dicarboxylate groups. This distribution is characteristic of a donor-acceptor type system, even in a symmetrical molecule. The precise energies of the HOMO, LUMO, and the resulting energy gap would be determined by DFT calculations, often using functionals like B3LYP. nih.govnih.gov A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a key feature in the design of materials for electronic applications. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be expected to be localized around the oxygen atoms of the carboxylate groups due to the high electronegativity of oxygen. The aromatic protons and the methyl groups would exhibit regions of positive potential. The biphenyl rings themselves would represent a region of intermediate potential, capable of participating in π-π interactions. This visual representation of the electrostatic potential is crucial for understanding intermolecular interactions and the molecule's reactivity patterns.

Studies on Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a highly polar excited state. This process significantly influences the photophysical properties of a compound, such as its fluorescence and solvatochromism.

While direct studies on the ICT mechanism in this compound are not prominent, the structural motif of a biphenyl core substituted with carboxylate groups suggests that ICT could be a relevant process. The biphenyl unit can act as the electron donor, while the ester groups function as acceptors. Computational studies, particularly Time-Dependent DFT (TD-DFT), would be instrumental in characterizing the nature of the excited states and quantifying the extent of charge transfer upon excitation.

Investigation of Aggregation-Induced Enhanced Emission (AIEE) Phenomena

Aggregation-Induced Enhanced Emission (AIEE) is a fascinating photophysical effect where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The AIEE phenomenon has been observed in various biphenyl derivatives. The twisted nature of the biphenyl core often allows for free rotation in solution, leading to fluorescence quenching. When the molecules aggregate, these rotations can be hindered, resulting in a significant enhancement of emission intensity. Given the rotatable bond between the two phenyl rings in this compound, it is a plausible candidate for exhibiting AIEE. Experimental and theoretical investigation into its behavior in different solvent mixtures would be necessary to confirm and understand this potential property.

Simulations of Wave Functional Properties

Advanced computational methods allow for the simulation of wave functional properties, providing a deeper insight into the electronic structure and bonding of a molecule.

The Localized Orbital Locator (LOL) is a tool derived from the kinetic energy density that helps in visualizing and quantifying the localization of electrons. sigmaaldrich.comrsc.org It provides a clear picture of bonding and lone pair electrons. In an LOL analysis of this compound, one would expect to see high LOL values in the regions of the covalent bonds (C-C, C-H, C-O, C=O) and around the oxygen atoms, corresponding to their lone pairs. The aromatic system of the biphenyl rings would show a characteristic delocalized pattern. This analysis can distinguish between different types of chemical bonds, such as covalent and ionic interactions, and provides a more detailed electronic picture than simpler models. nih.gov

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry that provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This analysis offers a chemically intuitive way to visualize and understand electron pairing and localization in molecular systems. wikipedia.org For this compound, an ELF analysis would be expected to clearly delineate the core and valence electrons.

Key expected features from an ELF analysis of this compound would include:

Core and Valence Shells: Clear separation between the core electrons of the carbon and oxygen atoms and the valence electron density.

Covalent Bonds: Regions of high ELF value located between bonded atoms, such as C-C and C-H bonds within the biphenyl framework and methyl groups, as well as the C-O and C=O bonds of the carboxylate groups. This signifies the high probability of finding electron pairs in these bonding regions.

Lone Pairs: Pronounced localization of electron density corresponding to the lone pairs on the oxygen atoms of the ester functionalities.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and crystal packing of molecules like this compound. An NCI analysis, often visualized through plots of the reduced density gradient versus the electron density, can identify and characterize these weak interactions.

For this compound, several types of non-covalent interactions are anticipated to be significant:

π-π Stacking: The biphenyl core provides two aromatic rings that can engage in π-π stacking interactions with neighboring molecules in the solid state. The relative orientation of the rings (planar or twisted) would influence the strength and nature of these interactions.

C-H···O Interactions: The hydrogen atoms on the phenyl rings and methyl groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylate groups on adjacent molecules. These interactions, though weak, can be numerous and collectively contribute to the stability of the crystal lattice.

Intramolecular Interactions: The proximity of the ester groups to the biphenyl linkage may result in intramolecular C-H···O or other steric interactions that influence the torsional angle between the two phenyl rings. Studies on similar biphenyl compounds have shown that intramolecular hydrogen-hydrogen bonds can be stabilizing. nih.gov

A theoretical study on the biphenyl crystal has shown that both intra- and intermolecular H···H and C-H···π contacts contribute to the stabilization of the crystal structure. nih.gov

Theoretical Insights into Reaction Mechanisms and Product Stability

Theoretical studies provide a powerful means to understand the mechanisms of reactions involving biphenyl dicarboxylates and the stability of their products. For instance, coordination polymers and metal-organic frameworks (MOFs) are often synthesized from biphenyl-dicarboxylate linkers. acs.orgnih.gov

Computational modeling can be employed to:

Elucidate Reaction Pathways: By calculating the potential energy surface, transition states and intermediates for reactions such as the synthesis of coordination polymers can be identified. This allows for a detailed understanding of the reaction mechanism at a molecular level.

Predict Product Stability: The thermodynamic stability of different potential products, such as various coordination polymer architectures, can be assessed through computational calculations. This can help in predicting the most likely product under specific reaction conditions.

Understand Catalytic Activity: In cases where biphenyl-dicarboxylate-based materials act as catalysts, theoretical studies can shed light on the catalytic mechanism. For example, in a Henry reaction catalyzed by a Zn(II)-based coordination polymer with a biphenyl-dicarboxylate linker, a plausible mechanism was proposed based on prior research. acs.orgnih.gov

These theoretical insights are invaluable for designing new synthetic routes and for the rational design of functional materials with desired properties.

In Silico Molecular Docking Analyses

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scivisionpub.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.govresearchgate.net

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the active site of the receptor.

Docking Simulation: A docking program is used to explore the conformational space of the ligand within the active site of the receptor and to calculate the binding energy for different poses.

Analysis of Results: The results are analyzed to identify the most favorable binding poses, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity (docking score).

Substituted biphenyls are recognized as important pharmacologically active molecules. scivisionpub.com For example, di-ortho-substituted halogenated biphenyls have been studied for their potential as antifungal drugs by docking them against Cytochrome-P450-14alpha-sterol demethylase. scivisionpub.comresearchgate.net Should this compound be investigated for a specific biological activity, molecular docking would be a critical first step in evaluating its potential.

Below is an illustrative data table showing the kind of results a molecular docking study might produce. The values are hypothetical and for demonstration purposes only.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Enzyme AThis compound-8.5TYR82, LEU120, PHE250
Hypothetical Receptor BThis compound-7.9VAL45, ILE98, TRP150

Applications in Advanced Materials Science

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly tunable and depend on the choice of both the metal and the organic linker. cd-bioparticles.netresearchgate.net

The deprotonated form of biphenyl-3,3'-dicarboxylic acid serves as a fundamental organic linker in the assembly of MOFs. nih.govacs.org The two carboxylate groups at the 3 and 3' positions coordinate with metal centers, acting as bridges to form extended, multidimensional networks. cd-bioparticles.netresearchgate.net These multicarboxylate linkers are crucial for creating materials with high surface area and porosity. cd-bioparticles.net The inherent angle between the carboxyl groups in the 3,3'-isomer is a key factor that influences the resulting framework's geometry, making the synthesis of large, porous coordination polymers possible. tandfonline.com The biphenyl (B1667301) core provides thermal stability and rigidity to the framework, while the rotational freedom along the C-C single bond between the phenyl rings allows for structural flexibility, enabling the linker to adapt to the coordination preferences of different metal ions. nih.gov

The combination of biphenyl-dicarboxylate linkers with various metal ions under different solvothermal conditions leads to a remarkable diversity in the dimensionality and topology of the resulting MOFs. nih.govacs.org Depending on the specific metal ion and the presence of ancillary ligands or functional groups on the biphenyl backbone, structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govacs.org

For instance, research using derivatives of biphenyl-dicarboxylic acid has demonstrated this structural variability. The reaction of 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid with different metals produced a 3D framework with sra topology with Cadmium(II), and 2D layered architectures with Zinc(II) and Copper(II). acs.org Similarly, a study with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid yielded a 3D Mn-MOF with sra topology, a 2D Ni-MOF with sql topology, and a complex, 4-fold interpenetrated 3D Cu-MOF with lvt topology. rsc.org The use of 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid with Manganese(II) resulted in a 3D MOF with a pts topological type. nih.gov This illustrates how subtle changes in the linker or metal node can direct the assembly towards vastly different, predetermined network structures.

Summary of MOF Structures from Biphenyl-Dicarboxylate Derivatives
Linker UsedMetal IonDimensionalityTopologyReference
3,3′-dimethoxy-4,4′-biphenyldicarboxylic acidCd(II)3Dsra acs.org
3,3′-dimethoxy-4,4′-biphenyldicarboxylic acidZn(II)2D- acs.org
3,3′-dimethoxy-4,4′-biphenyldicarboxylic acidCu(II)2D4⁴ square lattice acs.org
2,2′-dimethoxy-4,4′-biphenyldicarboxylic acidMn(II)3Dsra rsc.org
2,2′-dimethoxy-4,4′-biphenyldicarboxylic acidNi(II)2Dsql rsc.org
2,2′-dimethoxy-4,4′-biphenyldicarboxylic acidCu(II)3D (4-fold interpenetrated)lvt rsc.org
3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acidMn(II)3Dpts nih.gov

While the broader class of biphenyl-dicarboxylate based MOFs are amenable to PSM, specific examples detailing the modification of frameworks derived from the 3,3'-isomer are not extensively covered in the literature. However, the principles have been demonstrated on related structures. For example, the well-known UiO-67 MOF, which is built from the linear biphenyl-4,4'-dicarboxylate linker, has been a platform for incorporating various functional groups. tesisenred.net Furthermore, linker exchange has been shown to be reversible in MOF-5, another framework built with a dicarboxylate linker, indicating that linkers can be swapped in and out of the structure post-synthesis. rsc.org These examples underscore the potential for applying PSM techniques to 3,3'-biphenyl-dicarboxylate MOFs to fine-tune their pore environment and introduce new functionalities.

The tailored pore environments and high surface areas of MOFs make them excellent candidates for gas storage and separation. researchgate.net Frameworks built from biphenyl-dicarboxylate linkers have shown significant promise for carbon dioxide (CO₂) capture. The introduction of specific functional groups onto the organic linker can enhance CO₂ uptake. nih.gov

For example, a MOF constructed from 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid demonstrated selective adsorption of CO₂ over nitrogen (N₂). rsc.org In another study, three isostructural Cd(II) MOFs were synthesized with linkers containing amino, hydroxyl, and nitro groups; the frameworks with amino and phenolic hydroxyl groups exhibited CO₂ uptakes of over 20 wt%, highlighting the positive influence of these functional groups on CO₂ adsorption. nih.gov Another 3D MOF was found to adsorb CO₂ selectively over hydrogen and nitrogen, featuring a "gate-opening" effect where the structure opens to allow for greater uptake after a certain threshold is reached. rsc.org These findings demonstrate that MOFs derived from biphenyl-dicarboxylate linkers can be designed to be highly effective materials for CO₂ capture, a critical application for environmental remediation. researchgate.net

Fabrication of Coordination Polymers (CPs)

Coordination polymers are closely related to MOFs and are also formed by the self-assembly of metal ions and organic linkers. The term often encompasses a broader range of dimensionalities and structures, including non-porous materials.

The use of biphenyl-3,3'-dicarboxylate and its isomers in the synthesis of coordination polymers results in an extraordinary diversity of architectures. nih.govacs.org The final structure is highly sensitive to synthesis parameters such as the choice of metal ion, the use of crystallization mediators (like bipyridine or phenanthroline), and the specific geometry of the linker. nih.gov

A comprehensive study using dihydroxy-biphenyl-dicarboxylic acids and a range of transition metals (Co, Mn, Zn, Cd, Cu) produced a variety of structures spanning from 0D molecular dimers to 1D chains, 2D sheets, and 3D frameworks. nih.govacs.org This demonstrates the linker's versatility in generating diverse topological outcomes. For instance, using 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid, a 1D chain was formed with Zn(II), while a 2D network was achieved with Cd(II). nih.govacs.org The carboxylate groups can adopt numerous coordination modes, and the biphenyl unit can twist, allowing the linker to satisfy the coordination requirements of different metal centers and thus enabling this vast structural and topological diversity. nih.gov

Architectural Diversity of CPs from Dihydroxy-Biphenyl-Dicarboxylate Linkers
Linker UsedMetal IonCrystallization MediatorDimensionalityReference
3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acidCo(II)phen0D (Dimer) nih.govacs.org
3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acidMn(II)phen3D nih.govacs.org
3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acidZn(II)2,2′-bipy1D nih.govacs.org
3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acidCd(II)2,2′-bipy1D nih.govacs.org
4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acidZn(II)phen1D nih.govacs.org
4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acidCd(II)phen2D nih.govacs.org
4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acidCu(II)4,4′-bipy2D nih.govacs.org

Ligand Conformation Influence on CP Formation

The conformational flexibility of the biphenyl-3,3'-dicarboxylate core plays a pivotal role in the formation and resulting dimensionality of coordination polymers (CPs). nih.gov The biphenyl group's ability to rotate along the central carbon-carbon single bond allows the ligand to adapt to the specific coordination preferences of different metal ions. nih.govacs.org This rotational freedom results in a range of dihedral angles between the two phenyl rings.

Research on structurally similar biphenyl-dicarboxylate linkers demonstrates that these dihedral angles can vary significantly, for instance, from 0.0° to 46.21°, directly influencing the final architecture of the metal-organic assembly. nih.gov This adaptability is a key factor in determining whether the resulting structure is a discrete molecular dimer, a one-dimensional chain, a two-dimensional layer, or a complex three-dimensional metal-organic framework (MOF). nih.govnih.gov The final CP structure is a result of a combination of factors including the metal precursor used, the presence of crystallization mediators, and the specific conformation adopted by the biphenyl-dicarboxylate ligand during synthesis. nih.govacs.org The selection of biphenyl-dicarboxylate ligands for CP synthesis is often driven by their stability under hydrothermal conditions and their capacity to adopt numerous coordination modes. acs.org

Biphenyl Linker SystemObserved Dihedral Angle RangeResulting CP DimensionalityReference
H₂L¹⁻/H₂L²⁻ Biphenyl-Dicarboxylate Linkers0.0° - 46.21°0D (Dimers), 1D, 2D, 3D nih.gov

Development of Polymer Precursors and Monomers

Dimethyl biphenyl-3,3'-dicarboxylate and its isomers are valuable monomers for the synthesis of advanced polymers, particularly high-performance polyamides. tandfonline.com The rigid biphenyl unit, when incorporated into a polymer backbone, imparts significant thermal stability and specific mechanical properties to the resulting material. tandfonline.com The synthesis of polymers often involves the conversion of the dimethyl ester to its corresponding dicarboxylic acid, which then undergoes polycondensation with various diamines. tandfonline.com

For example, a series of aliphatic-aromatic polyamides was successfully synthesized using a biphenyl-dicarboxylate derivative monomer and various aromatic diamines through the Yamazaki phosphorylation reaction. tandfonline.com The inclusion of the biphenyl structure in the polymer chain resulted in materials with high glass transition temperatures, ranging from 210°C to 261°C, and excellent thermal stability, with 10% weight loss temperatures recorded between 620°C and 710°C in a nitrogen atmosphere. tandfonline.com Furthermore, the specific geometry of the biphenyl monomer can influence the solubility of the resulting polymers in various organic solvents. tandfonline.com The development of scalable and sustainable routes to produce monomers like dimethyl biphenyl-dicarboxylate from bio-derived platform chemicals is an active area of research, paving the way for more environmentally friendly polyester (B1180765) manufacturing. researchgate.net

Polymer PropertyValue Range for Polyamides from Biphenyl-based MonomerSignificanceReference
Inherent Viscosity0.52–0.96 dL/gIndicates moderate-to-high molecular weight build-up. tandfonline.com
Glass Transition Temperature (Tg)210–261 °CDemonstrates high thermal resistance of the polymer. tandfonline.com
10% Weight Loss Temp. (T10) in N₂620–710 °CShows excellent thermal stability. tandfonline.com
10% Weight Loss Temp. (T10) in Air497–597 °CShows high thermal-oxidative stability. tandfonline.com

Integration into Supramolecular Assemblies and Networks

The structure of this compound lends itself to the formation of ordered supramolecular assemblies through various non-covalent interactions. nih.gov The parent compound, biphenyl-3,3'-dicarboxylic acid, provides a clear example of this behavior. In its crystalline state, the molecules are organized through a combination of hydrogen bonding and π-π stacking interactions. nih.gov

Specifically, the carboxylic acid groups form classic cyclic hydrogen-bond motifs with neighboring molecules, linking them into one-dimensional zigzag chains. nih.gov These chains are then further organized into two-dimensional supramolecular layers through weak π-π stacking interactions between the benzene (B151609) rings of adjacent molecules. nih.gov In one study, the dihedral angle between the two benzene rings within a single molecule was found to be 43.11°, and the centroid-to-centroid distance for the π-π stacking was 3.7648 Å. nih.gov This ability to form predictable, extended networks makes biphenyl-dicarboxylates effective building blocks for crystal engineering and the design of supramolecular materials. nih.gov Beyond self-assembly, these molecules are also critical linkers in forming coordination polymers, which are themselves large-scale supramolecular networks held together by metal-ligand bonds. nih.gov

Interaction TypeStructural DetailResulting AssemblyReference
Hydrogen BondingClassic R²₂(8) cyclic motif between carboxylic acid groups.One-dimensional zigzag chains. nih.gov
π-π StackingCentroid-centroid distance of 3.7648 Å.Connects 1D chains into 2D layers. nih.gov
Molecular ConformationDihedral angle of 43.11° between benzene rings.Defines the overall shape of the building block. nih.gov

Applications in Liquid Crystal Technology

The rigid and elongated structure of the biphenyl core is a fundamental component in the design of many liquid crystal materials. google.com While not a liquid crystal itself, this compound represents a class of molecules whose derivatives are integral to liquid crystal formulations. Biphenyl-based molecules, particularly cyanobiphenyls, are known as positive dielectric anisotropy (PDA) liquid crystals, which are essential for the operation of twisted nematic display devices. google.com

Biphenyl-Based LC TypeKey Feature/ApplicationAssociated PropertyReference
CyanobiphenylsConstituents in twisted nematic displays.Positive dielectric anisotropy (PDA), wide nematic range. google.com
Ester/Biphenyl BlendsLow-voltage display applications.Actuation voltages under 3.5 Vrms. google.com
Liquid Crystal Dimers (CBnCB)Formation of novel LC phases (NTB).Properties depend on spacer length (odd-even effect). mdpi.com

Contributions to Catalysis Research

Development of Ligands for Metal-Catalyzed Organic Reactions

The development of highly efficient and practical chiral ligands is a central theme in asymmetric synthesis. researchgate.netchemrxiv.org Dimethyl biphenyl-3,3'-dicarboxylate is a valuable starting material for creating a diverse array of axially chiral biphenyl (B1667301) ligands. The ester groups can be readily transformed into other functionalities, such as alcohols via reduction or carboxylic acids via hydrolysis, which then serve as handles for further synthetic elaboration.

The strategic placement of substituents at the 3,3'-positions of the biphenyl core is crucial for tuning the properties of the resulting ligands. These modifications can dramatically alter the steric environment and electronic nature of the catalyst's active site, which in turn influences the reactivity of substrates and the enantioselectivity of the products. chemrxiv.orgrsc.org For instance, the parent biphenyl-3,3'-dicarboxylic acid, obtained from the hydrolysis of the dimethyl ester, can be used to build more complex structures. nih.gov Research has shown that adjusting substituent groups at various positions on the biphenyl scaffold allows for the creation of more efficient ligands and catalysts for asymmetric synthesis. chemrxiv.orgnih.gov

The general strategy involves a multi-step synthesis starting from a biphenyl precursor like this compound. This precursor is modified to introduce chirality and the desired ligating groups, such as phosphines or diols. These ligands are then complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for reactions such as asymmetric hydrogenation, cycloadditions, and cross-coupling reactions. nih.govpolyu.edu.hk The adaptability of the biphenyl backbone derived from this compound allows for the systematic development of new generations of ligands with improved performance in enantioselective catalysis. researchgate.net

Ligand/Catalyst TypePrecursor MoietyKey Synthetic StepTargeted ReactionsReference
Axially Chiral BiphenyldiolsBiphenyl-3,3'-dicarboxylic acidReduction of carboxyl groupsAsymmetric additions to aldehydes nih.gov
Chiral PhosphoramiditesAxially Chiral BiphenyldiolsReaction with phosphorus reagentsPalladium-catalyzed cycloadditions chemrxiv.org
Chiral Phosphoric AcidsFunctionalized BiphenyldiolsCyclization with POCl₃Asymmetric [4+3] cyclizations nih.gov

Exploration of Heterogeneous Catalytic Systems

This compound is instrumental in the field of heterogeneous catalysis, particularly as a building block for Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The journey from the ester to a functional MOF typically begins with the hydrolysis of this compound to its corresponding biphenyl-3,3'-dicarboxylic acid. nih.gov This diacid then serves as the organic "linker" or "strut" in the self-assembly process with metal nodes to form a robust, three-dimensional framework. acs.org

The resulting MOFs possess high surface areas, tunable pore sizes, and well-defined active sites, making them highly attractive as solid catalysts. nih.govmdpi.com A key advantage of using MOFs as catalysts is their heterogeneity, which allows for easy separation from the reaction mixture and subsequent recycling without significant loss of activity. rsc.orgresearchgate.net This addresses major drawbacks of homogeneous catalysis, such as catalyst recovery and product contamination. mdpi.com

Biphenyl-dicarboxylate linkers, including the 3,3'-isomer, are particularly useful because the biphenyl unit provides rigidity and stability to the framework while allowing for rotational freedom that can accommodate the formation of diverse network topologies. nih.govacs.org By choosing different metal centers or by functionalizing the biphenyl linker before MOF assembly, it is possible to create heterogeneous catalysts with specific Lewis or Brønsted acidic/basic properties, tailored for specific chemical transformations. mdpi.comrsc.org

Mechanistic Studies of Catalytic Processes (e.g., Henry Reaction)

The well-defined structures of MOFs derived from linkers like biphenyl-3,3'-dicarboxylic acid make them excellent platforms for studying the mechanisms of catalytic processes. The Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, has been a key area of investigation using MOF-based catalysts. acs.orgmdpi.com

The mechanism of the Henry reaction catalyzed by a MOF can proceed through different pathways depending on the nature of the active sites within the framework. mdpi.com

Lewis Acid Catalysis: The metal nodes of the MOF can act as Lewis acid sites. In this pathway, the aldehyde's carbonyl oxygen coordinates to the metal center, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon.

Base Catalysis: If the organic linker contains basic functionalities (e.g., amine or even carboxylate groups), these sites can act as Brønsted bases. They facilitate the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate anion.

In a common cooperative mechanism, both the metal node and the linker participate. A basic site on the linker abstracts a proton from the nitroalkane, while a nearby Lewis acidic metal site activates the aldehyde. The generated nitronate then attacks the activated carbonyl group, forming a nitroalkoxide intermediate coordinated to the metal center. Subsequent protonation, often by the protonated linker, releases the β-nitroalcohol product and regenerates the catalyst for the next cycle. rsc.orgmdpi.com

The ability to use precursors like this compound to systematically build MOFs with specific functionalities allows researchers to gain detailed insights into these reaction pathways, optimizing catalyst design for higher efficiency and selectivity in important organic transformations. rsc.orgacs.org

Mechanistic StepRole of MOF Catalyst (derived from Biphenyl-3,3'-dicarboxylate)Intermediate SpeciesReference
Activation Basic site on linker deprotonates nitroalkane; Lewis acid metal node activates aldehyde.Nitronate anion; Coordinated aldehyde acs.orgmdpi.com
C-C Bond Formation Stabilizes transition state for nucleophilic attack of nitronate on carbonyl carbon.Metal-coordinated nitroalkoxide rsc.org
Product Release Proton source (e.g., protonated linker) delivers H+ to the alkoxide.β-nitroalcohol (product) mdpi.com
Catalyst Regeneration Active sites are returned to their initial state.Regenerated MOF rsc.org

Exploration in Pharmaceutical and Biomedical Research

Lead Compound Identification and Optimization Strategies

The biphenyl (B1667301) core of Dimethyl biphenyl-3,3'-dicarboxylate serves as a valuable scaffold in lead optimization. Its rigid yet adaptable structure allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. A notable example of this is in the development of FimH antagonists, where derivatives of the biphenyl dicarboxylate core have been extensively optimized. nih.gov

Structure-based design has been instrumental in optimizing biphenyl-containing compounds. nih.gov For instance, in the development of FimH inhibitors for treating urinary tract infections, X-ray crystallography of a lead compound bound to the FimH protein provided critical insights. nih.gov The structure revealed that the ortho-position of the phenyl ring attached to a mannose group was directed toward a hydrophobic ridge on the protein surface. nih.gov This understanding guided the strategy of introducing small substituents at this position to enhance hydrophobic interactions and, consequently, binding affinity. nih.gov This rational design approach allows for the targeted modification of the biphenyl scaffold to achieve greater potency. nih.gov

Medicinal chemists have employed various modifications to the biphenyl scaffold to improve biological activity. In the optimization of FimH antagonists, diverse substitutions were made on the biphenyl ring to assess their impact on binding affinity. nih.gov Introducing an ortho-methyl group to a biphenyl mannoside, for example, improved biofilm inhibition activity by eightfold compared to its unsubstituted counterpart. nih.gov Further exploration of different substituents at this position demonstrated a clear trend in potency, with CF₃ proving to be the most effective, followed by Cl, Me, OMe, and F. nih.gov

To address other drug-like properties, such as tissue penetration, researchers have synthesized amide derivatives from the carboxylic acid precursor of the biphenyl ester. nih.gov These modifications, which involve coupling the biphenyl carboxylic acid with various amines, aim to introduce basic moieties that can improve pharmacokinetic profiles. nih.gov The resulting diamide (B1670390) compounds showed an exponential increase in potency, representing a significant improvement over the original lead compound. nih.gov

Table 1: Impact of Ortho-Substituents on FimH Inhibitory Activity

Compound/Substituent Biofilm Prevention IC50 (μM) HAI Titer EC90 (nM) Fold Improvement (vs. Mannoside 2)
Mannoside 2 (unsubstituted) 1.35 - 1x
Ortho-Methyl Mannoside 0.17 - 8x
Ortho-Substituent Trend
CF₃ (Compound 4d) - 30 Most Potent
Cl - - > OMe > F
Me - - = Cl
OMe (Compound 4e) - - > F
F (Compound 4a) - - Least Potent

Data sourced from a study on biphenyl mannoside FimH inhibitors. nih.gov HAI Titer EC90 refers to the concentration required for 90% inhibition of hemagglutination.

Structural simplification is a powerful strategy in lead optimization aimed at improving the drug-likeness of complex molecules by removing unnecessary functionalities. nih.govresearchgate.net This approach can enhance synthetic accessibility, improve pharmacokinetic profiles, and reduce potential side effects without compromising the essential interactions required for biological activity. nih.gov The trend toward large, hydrophobic lead compounds is often associated with high attrition rates in drug development, a problem that structural simplification seeks to mitigate by avoiding "molecular obesity". nih.govresearchgate.net

While specific examples detailing the structural simplification of this compound itself are not prominent, the principle is highly relevant for its more complex derivatives. For instance, a complex natural product or a highly substituted lead compound based on the biphenyl scaffold could be systematically simplified by truncating non-essential groups to identify the core pharmacophore responsible for its activity. nih.gov This process refines the molecule to its most efficient and drug-like form. nih.govresearchgate.net

Investigation of Bioactivity and Therapeutic Potential

Research into the biological effects of this compound and its isomers, commonly known as Diphenyl Dimethyl Bicarboxylate (DDB), has uncovered significant therapeutic potential, particularly in the realms of antioxidant and anticancer activities.

Isomers of this compound are recognized for their potent antioxidant properties. nih.gov Studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, which are key processes in cellular damage. nih.gov The hepatoprotective effects observed with DDB in treating chemically induced hepatitis are attributed to this antioxidant action. nih.gov Further research indicates that DDB can enhance the activity of the body's own antioxidant enzymes and increase levels of reduced glutathione, a critical intracellular antioxidant. nih.gov In a rat model of high fructose-induced metabolic disturbances, a related compound, Dimethyl dimethoxy biphenyl dicarboxylate, was found to ameliorate hepatic steatosis, at least in part, by inhibiting lipid peroxidation. nih.gov

The biphenyl dicarboxylate scaffold has demonstrated potential in oncology research. nih.gov In vitro studies have confirmed that DDB possesses anticancer activity and can inhibit the differentiation of malignant cells. nih.gov One of its key mechanisms is its ability to act as a chemosensitizer, reversing multidrug resistance in various cancer cell lines. nih.gov This effect was observed in acquired multidrug-resistant breast carcinoma (MCF-7/Adr) and KBv200 cells, as well as in intrinsically resistant human hepatocarcinoma (Bel-7402) cells. nih.gov The mechanism involves increasing the intracellular accumulation of common chemotherapy agents like doxorubicin. nih.gov Furthermore, research has shown that DDB can protect against DNA damage induced by certain carcinogens, suggesting another avenue for its potential anticancer effects. nih.gov

Table 2: In Vitro Chemosensitizing Effects of DDB

Cell Line Cancer Type Effect
MCF-7/Adr Breast Carcinoma (acquired resistance) Partly reversed resistance to vincristine, doxorubicin, paclitaxel.
KBv200 Oral Epidermoid Carcinoma (acquired resistance) Partly reversed multidrug resistance.
Bel(7402) Hepatocarcinoma (intrinsic resistance) Partly reversed multidrug resistance.

Data sourced from a review on the therapeutic potential of DDB. nih.gov

Studies on Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Research into the derivatives of the dimethyl biphenyl dicarboxylate scaffold has revealed specific interactions with biological macromolecules, offering insights into their mechanisms of action.

One area of study has been on derivatives designed as FimH antagonists. FimH is a bacterial lectin crucial for the adhesion of uropathogenic E. coli to the bladder lining. nih.gov Structure-based design has led to ortho-substituted biphenyl mannosides, derivatives of the biphenyl core, which exhibit potent inhibition of FimH. These interactions are highly specific, involving the biphenyl moiety of the molecule. The potency of these compounds is rationalized by increased hydrophobic interactions with key residues in the FimH protein, specifically with a hydrophobic ridge involving isoleucine-13 (Ile13) and a "tyrosine gate" formed by tyrosine-137 (Tyr137) and tyrosine-48 (Tyr48). nih.gov

In the context of liver disease, biphenyl dimethyl dicarboxylate (DDB) has been observed to interact with cellular components to exert a protective effect. Studies on isolated rat hepatocytes showed that DDB could decrease membrane lipid peroxidation. nih.gov Furthermore, in cancer cell lines, DDB has demonstrated the ability to inhibit the expression of P-glycoprotein (P-gp) on the cell surface, a protein responsible for multidrug resistance. nih.gov This suggests a direct or indirect interaction with this crucial membrane transporter. nih.gov

Another class of proteins, the 14-3-3 proteins, which are critical hub proteins involved in numerous signaling pathways, have been targets for molecules that can stabilize their interactions with partner proteins. ucsf.eduucsf.edu While not directly studying this compound, research in this area uses complex molecular glues to stabilize these protein-protein interactions (PPIs). ucsf.edu The principles of designing molecules that bind within the interface of two proteins, making contact with both, could be applied to derivatives of the biphenyl dicarboxylate scaffold to modulate disease-related pathways. ucsf.edu

Table 1: Examples of Molecular Interactions with Biological Macromolecules

Derivative/Compound ClassBiological MacromoleculeInteracting Residues/MechanismResearch FocusReference
Ortho-substituted Biphenyl MannosidesFimH (bacterial lectin)Hydrophobic interactions with Ile13, Tyr137, Tyr48 ("tyrosine gate")Urinary Tract Infections nih.gov
Biphenyl Dimethyl Dicarboxylate (DDB)P-glycoprotein (P-gp)Inhibition of surface expressionMultidrug Resistance in Cancer nih.gov
Biphenyl Dimethyl Dicarboxylate (DDB)Hepatocyte MembranesDecrease in membrane lipid peroxidationLiver Protection nih.gov
Molecular Glues (General Principle)14-3-3 ProteinsStabilization of protein-protein interactionsBroad Therapeutic Areas (Cancer, Neurodegeneration) ucsf.eduucsf.edu

Design and Synthesis of Bioactive Derivatives

The dimethyl biphenyl dicarboxylate framework is a versatile starting point for the synthesis of new chemical entities with tailored biological activities. Researchers have modified the core structure to enhance potency, improve pharmacokinetic properties, and target different disease pathways.

A notable example is the synthesis of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives that incorporate a thiazolidine-2,4-dione moiety. nih.gov The aim of this work was to develop compounds with enhanced anti-inflammatory and hepatoprotective effects compared to the parent compound, bifendate. The synthesis involved creating a series of derivatives and evaluating their ability to inhibit nitric oxide (NO) production in cell-based assays. One derivative, designated 7k, showed significant, dose-dependent inhibition of carrageenan-induced paw edema and provided better hepatoprotective effects in a mouse model of acute liver injury than the reference drug. nih.gov

In the development of FimH antagonists, extensive modifications have been made to the biphenyl ring of mannoside derivatives to improve their drug-like properties. nih.gov A key synthetic strategy employed is the Suzuki cross-coupling reaction. This method allows for the efficient joining of a substituted phenyl boronic acid with a second phenyl ring, enabling the creation of a diverse library of biphenyl derivatives. For instance, methyl 2-bromo-5-hydroxybenzoate can be coupled with 3-methoxycarbonylphenyl boronic acid in the presence of a palladium catalyst to form the biphenyl core. nih.gov Further modifications, such as the introduction of amide functionalities, have been explored to increase tissue penetration and biological half-life. nih.gov

The synthesis of derivatives is not limited to biological applications. Dimethyl 3,3'-dimethoxybiphenyl-4,4'-dicarboxylate, a related structure, has been synthesized as an intermediate for creating metal-organic frameworks (MOFs). nih.gov The synthesis was achieved via an Ullmann-coupling reaction, where methyl 4-iodo-2-methoxybenzoate was self-coupled at a high temperature to form the biphenyl structure. nih.gov This demonstrates the chemical tractability of the biphenyl dicarboxylate scaffold for creating new materials.

Table 2: Synthesis Strategies for Bioactive Biphenyl Derivatives

Derivative ClassSynthetic MethodStarting Materials ExamplePurpose of DerivatizationReference
Thiazolidine-2,4-dione derivativesMulti-step synthesisDimethyl[1,1'-biphenyl]-2,2'-dicarboxylate scaffoldEnhance anti-inflammatory and hepatoprotective activity nih.gov
Ortho-substituted Biphenyl MannosidesSuzuki cross-couplingMethyl 2-bromo-5-hydroxybenzoate, 3-methoxycarbonylphenyl boronic acidImprove FimH binding affinity and pharmacokinetic properties nih.gov
Dimethoxy Biphenyl DicarboxylateUllmann-couplingMethyl 4-iodo-2-methoxybenzoateIntermediate for Metal-Organic Frameworks (MOFs) nih.gov

Pharmacophore Model Development

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. researchgate.net This approach has been applied to derivatives of the biphenyl scaffold to understand structure-activity relationships (SAR) and guide the design of more potent compounds.

In the quest for effective FimH inhibitors, a pharmacophore model was developed for biaryl mannosides. nih.gov This model was crucial for understanding how the structural features of the compounds correlated with their FimH binding affinity and their potency in cell-based assays. The model helps to rationalize why certain substitutions on the biphenyl ring lead to significant enhancements in activity. By identifying the key hydrophobic and hydrogen-bonding features required for optimal interaction with the FimH binding site, the model provides a predictive tool for designing new derivatives with potentially picomolar binding affinities. nih.gov

Generally, pharmacophore models are developed by aligning a set of active molecules and abstracting the common chemical features that are critical for their interaction with a biological target. researchgate.net For biphenyl derivatives, such models would typically define the spatial arrangement of the two aromatic rings, the ester groups (as hydrogen bond acceptors), and any other functional groups introduced during derivatization. These models can then be used as 3D queries to screen virtual libraries of compounds to find novel molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net

Assessment of Drug-Likeness in Lead Discovery

"Drug-likeness" is a qualitative concept used in drug discovery to assess how "drug-like" a candidate molecule is, considering factors such as bioavailability, metabolic stability, and toxicity. For derivatives of this compound, assessing these properties is a critical step in their development as potential therapeutic agents.

The development of biphenyl mannoside FimH inhibitors provides a clear example of this assessment. nih.gov To evaluate their potential as oral therapeutics, researchers assessed their drug-like physical and pharmacokinetic properties. An important tool in this process was the Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro model that predicts a compound's ability to permeate cell membranes, a key factor for oral absorption. nih.gov Furthermore, promising candidates were subjected to in vivo pharmacokinetic studies in mice to directly measure properties like metabolic stability and oral bioavailability. These studies confirmed that lead mannosides had increased stability and were orally available, making them advanced preclinical candidates. nih.gov

The importance of physicochemical properties is also highlighted in the design of modulators for the ABCB1 transporter, which is involved in multidrug resistance. For a series of related complex molecules, lipid solubility was identified as a key factor in improving their inhibitory activity. mdpi.com This underscores the need to balance biological potency with appropriate physicochemical properties to achieve a successful drug candidate. The assessment of these properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is an integral part of modern drug discovery pipelines. mdpi.com

Environmental Chemistry Studies

Degradation Pathways of Biphenyl (B1667301) Dicarboxylate Compounds

The environmental degradation of biphenyl dicarboxylate compounds, including Dimethyl biphenyl-3,3'-dicarboxylate, is primarily driven by microbial activity. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar compounds, such as biphenyl and other aromatic esters like dimethyl terephthalate (B1205515). nih.govresearchgate.netnih.gov

The initial and crucial step in the breakdown of dimethyl biphenyl dicarboxylates is the hydrolysis of the two ester linkages. This process is catalyzed by microbial carboxylic ester hydrolases, which are widespread in various soil and aquatic environments. mdpi.com This enzymatic hydrolysis converts the diester into its corresponding monomethyl ester and subsequently into biphenyl-3,3'-dicarboxylic acid. nih.govresearchgate.net This initial transformation is significant as it increases the polarity and water solubility of the compound, which in turn affects its subsequent environmental fate and bioavailability. ajgreenchem.com

Once the dicarboxylic acid is formed, the degradation proceeds via the well-established "biphenyl upper pathway," a common route for the aerobic microbial metabolism of biphenyl and its derivatives. nih.gov This pathway involves a series of enzymatic reactions initiated by a dioxygenase enzyme, which introduces hydroxyl groups onto the aromatic rings. This leads to ring cleavage and the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water. nih.govnih.gov

Several bacterial strains have been identified as capable of degrading biphenyl and its derivatives, and they are expected to play a role in the degradation of this compound. These include species from the genera Pseudomonas, Rhodococcus, Alcaligenes, and Burkholderia. researchgate.netnih.gov The efficiency of degradation can be influenced by various environmental factors, including the presence of other carbon sources, pH, temperature, and the specific microbial consortia present in the soil or sediment. nih.gov

For instance, studies on dimethyl terephthalate have shown that bacterial strains like Pasteurella multocida can sequentially hydrolyze the ester bonds to form terephthalic acid. nih.govresearchgate.net This provides a strong analogy for the expected initial degradation steps of this compound.

Table 1: Inferred Microbial Degradation Pathway of this compound

StepTransformationIntermediate/ProductKey Enzyme ClassRepresentative Microorganisms (from related compounds)
1Ester HydrolysisMonomethyl biphenyl-3,3'-dicarboxylateCarboxylic Ester HydrolasePasteurella multocida, Burkholderia cepacia nih.govresearchgate.net
2Ester HydrolysisBiphenyl-3,3'-dicarboxylic acidCarboxylic Ester HydrolasePasteurella multocida, Burkholderia cepacia nih.govresearchgate.net
3DioxygenationDihydroxy-biphenyl-3,3'-dicarboxylic acidBiphenyl DioxygenasePseudomonas sp., Rhodococcus sp. nih.gov
4DehydrogenationDihydroxybiphenyl-dicarboxylic acidDihydrodiol DehydrogenaseBurkholderia xenovorans nih.gov
5Ring CleavageMeta-cleavage productDioxygenasePseudomonas sp. nih.gov
6Further MetabolismCentral metabolic intermediatesVarious hydrolases, oxidoreductasesVarious soil bacteria nih.gov

Environmental Fate and Behavior Studies

Persistence and Mobility:

The persistence of this compound in the environment is expected to be influenced by both biotic and abiotic degradation processes. As discussed in the previous section, microbial degradation is a key pathway for its removal. The initial hydrolysis of the ester groups to the more polar biphenyl-3,3'-dicarboxylic acid is a critical step that influences its mobility. ajgreenchem.com Carboxylic acids, in general, tend to be more water-soluble and less sorptive to soil organic matter compared to their corresponding esters, especially under neutral to alkaline pH conditions where the carboxylic acid groups are ionized. unirioja.es

Studies on the sorption of biphenyl and its derivatives to soil and clay minerals indicate that these compounds can bind to soil organic matter and clay surfaces. nih.govinternationalscholarsjournals.comacademicjournals.orgresearchgate.net The extent of sorption is influenced by factors such as the organic carbon content of the soil, the type of clay minerals present, and the pH of the soil solution. unirioja.esinternationalscholarsjournals.com For this compound, it is anticipated that the parent ester will exhibit moderate sorption to soil and sediment, which would decrease following hydrolysis to the dicarboxylic acid. Predictive data for a similar compound, 3'-(Dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid, suggests a soil adsorption coefficient (Koc) of 589 L/kg, indicating moderate mobility. epa.gov

Abiotic Degradation:

In addition to microbial breakdown, abiotic degradation processes such as photodegradation may contribute to the transformation of this compound in the environment, particularly in aquatic systems. Aromatic esters can undergo photodegradation when exposed to sunlight. nih.gov Studies on phthalic acid esters have shown that their photodegradation can be enhanced by the presence of photosensitizers like titanium dioxide (TiO2) and hydrogen peroxide. nih.govnih.gov The aromatic rings in the biphenyl structure are also susceptible to photochemical reactions. acs.org

Bioaccumulation:

The potential for bioaccumulation of this compound is an important consideration for its environmental risk assessment. The bioaccumulation potential of organic compounds is often related to their octanol-water partition coefficient (Kow), which is a measure of their lipophilicity. researchgate.net While experimental data for the target compound is lacking, it is expected that the parent ester, being more lipophilic than its dicarboxylic acid metabolite, would have a higher potential for bioaccumulation in aquatic organisms. However, the presence of the polar carboxylate groups in the metabolite would significantly reduce this potential. nih.gov Predictive data for the related compound 3'-(Dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid indicates a low bioconcentration factor of 6.04 L/kg. epa.gov This suggests that while some uptake may occur, significant biomagnification through the food chain is unlikely, especially considering its expected metabolism. researchgate.net

Table 2: Predicted Environmental Fate and Behavior of this compound

Environmental ProcessPredicted BehaviorInfluencing FactorsBasis of Prediction (from related compounds)
Sorption to Soil/Sediment Moderate sorption of the ester; lower sorption of the dicarboxylic acid metabolite.Soil organic matter content, clay type, pH. unirioja.esinternationalscholarsjournals.comSorption studies on biphenyl and biphenyl carboxylic acids. nih.govinternationalscholarsjournals.comresearchgate.net Predictive data for a similar compound. epa.gov
Mobility in Soil Moderate mobility of the ester, increasing upon hydrolysis to the acid.Sorption characteristics, water solubility.Increased polarity and solubility of carboxylic acids compared to esters. ajgreenchem.com
Photodegradation in Water Likely to occur, especially in the presence of photosensitizers.Sunlight intensity, presence of TiO2, H2O2. nih.govStudies on photodegradation of aromatic esters. nih.govnih.gov
Bioaccumulation Potential Low to moderate for the parent ester; low for the dicarboxylic acid metabolite.Lipophilicity (Kow), metabolic rate. researchgate.netnih.govPredictive data for a similar compound. epa.gov General principles of bioaccumulation for polar compounds. nih.gov
Overall Persistence Not expected to be highly persistent due to microbial and abiotic degradation pathways.Microbial activity, sunlight exposure, environmental conditions.Known degradation pathways for biphenyls and aromatic esters. nih.govnih.gov

Emerging Research Directions and Future Outlook

Innovations in Synthesis and Derivatization

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of dimethyl biphenyl-3,3'-dicarboxylate and its derivatives. These innovations are paving the way for its broader application in materials science and beyond.

Traditional synthesis routes often rely on classical coupling reactions. However, contemporary research is exploring greener and more efficient catalytic systems. For instance, modifications of the Ullmann coupling reaction, a staple in the synthesis of biphenyl (B1667301) compounds, are being investigated. By optimizing reaction conditions, such as increasing the temperature to 225 °C and extending the reaction time to 8 hours during the coupling of methyl 4-iodo-2-methoxybenzoate, researchers have been able to synthesize related substituted biphenyl dicarboxylates. nih.gov This suggests that similar refinements could be applied to enhance the yield and efficiency of this compound synthesis.

Another promising area is the use of biomass-derived precursors. While much of this research has focused on the 4,4'-isomer, the methodologies are often adaptable. For example, processes have been developed to produce 4,4′-dimethylbiphenyl from 2-methylfuran, which is derived from biomass. researchgate.netacs.org Subsequent oxidation of the methyl groups can then yield the corresponding dicarboxylic acid, which can be esterified to the dimethyl ester. osti.gov The investigation into the liquid-phase oxidation of 3,4-dimethylbiphenyl (B1359905) to biphenyl-3,4-dicarboxylic acid using a cobalt bromide catalyst provides a direct precedent for the synthesis of the 3,3'-isomer's precursor. osti.gov

The derivatization of this compound is another active area of research, primarily aimed at enhancing its properties for specific applications or for analytical purposes. One innovative strategy is charge-reversal derivatization, which has been shown to improve the detection of dicarboxylic acids in liquid chromatography-tandem mass spectrometry (LC-MS/MS). longdom.org This technique, which reverses the polarity of the analyte, could be instrumental in studying the metabolic fate or environmental presence of trace amounts of biphenyl-3,3'-dicarboxylic acid, the hydrolyzed form of the title compound.

Advanced Characterization Methodologies

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their application. Advanced characterization techniques are providing unprecedented insights into their molecular architecture and solid-state packing.

X-ray crystallography stands out as a powerful tool for elucidating the precise three-dimensional structure of these molecules. For instance, the crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate, a closely related compound, was determined using single-crystal X-ray diffraction. researchgate.net The analysis revealed that the molecule is centrosymmetric with the benzene (B151609) rings being coplanar, and the methyl carboxylate and methoxy (B1213986) substituents are slightly rotated out of the plane of their parent benzene rings. researchgate.net Such studies provide valuable data on bond lengths, bond angles, and intermolecular interactions, which are critical for designing materials with specific properties. For example, the study of dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate showed a twisted biphenyl moiety with a significant dihedral angle, a common feature in biphenyl compounds that influences their packing and properties. nih.gov

A range of spectroscopic techniques are also indispensable for routine characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the molecular structure in solution.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups, particularly the ester carbonyl stretch.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. The NIST WebBook provides mass spectrometry data for the related compound 3,3'-dimethylbiphenyl. nist.govnist.gov

The data obtained from these advanced techniques are summarized in the table below for related compounds, illustrating the type of information that is crucial for the definitive characterization of this compound.

Characterization TechniqueObservation for Related Biphenyl DicarboxylatesReference
Single-Crystal X-ray DiffractionDetermination of molecular geometry, including dihedral angles and intermolecular contacts. nih.govresearchgate.net
¹H NMR SpectroscopyConfirmation of proton environments and structural integrity. researchgate.net
Mass SpectrometryElucidation of molecular weight and fragmentation patterns. nist.govnist.gov

Expanded Applications in Functional Materials

The unique geometry of the 3,3'-disubstituted biphenyl core makes this compound an attractive monomer for the synthesis of advanced functional materials. Its applications are expanding, particularly in the fields of polymers and porous materials.

The corresponding dicarboxylic acid, biphenyl-3,3'-dicarboxylic acid, and its derivatives are increasingly being used as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) . nih.govacs.orgmdpi.comnih.gov The specific substitution pattern of the 3,3'-dicarboxylate influences the topology and properties of the resulting frameworks. For example, research on hydroxy-functionalized biphenyl-dicarboxylic acids, including a 3,3'-dicarboxylic acid derivative, has shown that they can form diverse structures ranging from one-dimensional chains to complex three-dimensional interpenetrated nets. nih.govacs.org These materials exhibit potential applications in gas storage and catalysis. For instance, a zinc-based coordination polymer demonstrated effective and recyclable heterogeneous catalysis for the Henry reaction. nih.govacs.org

In the realm of polymer science , this compound is being explored as a monomer for creating novel semi-aromatic polyesters. The substitution of the more common linear 4,4'-isomers with the kinked 3,3'-isomer can significantly alter the thermal and mechanical properties of the resulting polymers. nih.gov Research on polyesters synthesized from dimethyl 3,3'-bibenzoate has shown that this "meta" linkage leads to tunable crystalline and liquid crystalline properties. nih.gov This opens up possibilities for designing polymers with tailored characteristics for specific applications, moving beyond the properties offered by materials derived from terephthalate (B1205515) or the 4,4'-biphenyl dicarboxylate isomer.

Interdisciplinary Research in Biomedicine and Environmental Science

The biphenyl dicarboxylate scaffold is also the subject of interdisciplinary research, with investigations into its potential roles in biomedicine and its interactions with the environment.

In the biomedical field, a significant body of research exists on the hepatoprotective effects of a compound referred to as "biphenyl dimethyl dicarboxylate" or DDB. nih.govcaymanchem.comnih.govgoogle.com It is important to note that these studies often refer to the 4,4'-isomer. However, this research highlights the potential biological activity of this class of compounds. For example, studies have shown that it can protect hepatocytes against chemically induced damage by reducing membrane lipid peroxidation and the release of liver enzymes. nih.gov It has also been shown to restore cellular immunotoxicity caused by ethanol (B145695) in mice. nih.gov While this research provides a strong rationale for investigating the biomedical applications of biphenyl dicarboxylates, future studies must focus specifically on the 3,3'-isomer to determine its unique biological activity profile. The synthesis of novel derivatives containing moieties like thiazolidine-2,4-dione has also been explored to enhance anti-inflammatory and hepatoprotective effects. nih.gov

From an environmental perspective, the fate and impact of biphenyl compounds are of considerable interest due to the persistence of related substances like polychlorinated biphenyls (PCBs). researchgate.net While specific studies on the environmental science of this compound are limited, understanding its potential for bioaccumulation and biodegradation is crucial. The development of sensitive analytical methods, such as the aforementioned charge-reversal derivatization coupled with LC-MS/MS, will be vital for monitoring its presence and transformation in environmental matrices. longdom.org Future research in this area will be essential to ensure the sustainable use of this compound and its derivatives in various applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl biphenyl-3,3'-dicarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves esterification of biphenyl-3,3'-dicarboxylic acid with methanol using acid catalysts (e.g., H₂SO₄) or coupling reactions between aryl halides and carboxylate precursors. Optimization strategies include:

  • Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but require monitoring for side reactions like transesterification .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts enhance regioselectivity in biphenyl systems .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while toluene minimizes byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize the following:

  • ¹H/¹³C NMR : Identify ester methyl groups (δ ~3.8–4.0 ppm) and biphenyl aromatic protons (δ ~7.2–8.0 ppm). Coupling patterns confirm substitution positions .
  • IR Spectroscopy : Look for ester C=O stretches (~1720 cm⁻¹) and aryl C-H bending (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to distinguish structural isomers .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
  • PPE : Wear nitrile gloves and safety goggles; ester groups may cause mild skin irritation .
  • Storage : Keep in airtight containers away from strong oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to assess steric hindrance at the 3,3'-positions and predict regioselectivity in Suzuki-Miyaura couplings .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent-catalyst pairs .
  • Docking Studies : Evaluate non-covalent interactions (π-π stacking) for supramolecular applications .

Q. What strategies resolve contradictory results in catalytic applications across different reaction systems?

  • Methodological Answer :

  • Control Experiments : Isolate variables (e.g., catalyst loading, solvent polarity) using fractional factorial design .
  • In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation .
  • Cross-Validation : Compare results with analogous esters (e.g., dimethyl phthalate) to identify compound-specific vs. systemic issues .

Q. What advanced chromatographic techniques analyze trace impurities in this compound?

  • Methodological Answer :

  • HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients to separate positional isomers; UV detection at 254 nm identifies aromatic contaminants .
  • 2D-LC : Couple size-exclusion and reverse-phase chromatography for high-resolution impurity profiling .
  • SPE Cleanup : Pre-concentrate samples using C8 cartridges to enhance sensitivity for sub-ppm impurities .

Q. How does steric/electronic configuration influence participation in Diels-Alder reactions?

  • Methodological Answer :

  • Steric Maps : Calculate Connolly surfaces to visualize accessibility of the dicarboxylate groups for diene coordination .
  • Hammett Analysis : Modify substituents on the biphenyl core to correlate electronic effects with reaction rates .
  • X-ray Crystallography : Resolve spatial arrangements to identify preferred dienophile binding modes .

Data Reporting and Validation

Q. What principles ensure reliable reporting of experimental data for this compound?

  • Methodological Answer :

  • IUPAC Guidelines : Report purity (≥95% by HPLC), yield (corrected for recovery), and characterization data (NMR shifts, melting points) with error margins .
  • Reproducibility : Include detailed synthetic protocols (molar ratios, purification steps) and raw spectral data in supplementary materials .
  • Cross-Referencing : Validate against peer-reviewed datasets (e.g., PubChem, DSSTox) to ensure consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl biphenyl-3,3'-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl biphenyl-3,3'-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.